Kaempferol 3-(6-acetylgalactoside) is a flavonoid compound classified under flavonoid-3-O-glycosides, which are phenolic compounds characterized by a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C3 position. This compound has the molecular formula and an average molecular weight of approximately 490.41 g/mol. It has been detected in various food sources, including green vegetables, herbs, spices, and tea, suggesting its potential as a biomarker for dietary intake of these foods .
The synthesis of Kaempferol 3-(6-acetylgalactoside) typically involves the acetylation of astragalin (kaempferol 3-O-glucoside). This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be controlled to ensure high yield and purity of the final product.
The molecular structure of Kaempferol 3-(6-acetylgalactoside) can be represented by its IUPAC name:
Kaempferol 3-(6-acetylgalactoside) is involved in various chemical reactions:
Reagents used in these reactions include:
These reactions are typically performed under controlled conditions regarding temperature and pH to achieve desired outcomes .
The mechanism of action for Kaempferol 3-(6-acetylgalactoside) involves several biological processes:
Kaempferol 3-(6-acetylgalactoside) has several scientific applications:
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